molecular formula C16H12ClN3O2S B2403382 2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 476631-60-4

2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2403382
CAS No.: 476631-60-4
M. Wt: 345.8
InChI Key: QIIIERAMNNRLDF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, commonly known as CPYTA, is a chemical compound that has been of great interest in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including in the field of medicine.

Scientific Research Applications

CPYTA has shown potential in various scientific research applications, including in the field of medicine. It has been studied for its anti-inflammatory and anti-tumor properties. CPYTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, CPYTA has been studied for its use as a fluorescent probe for imaging cells.

Mechanism of Action

The mechanism of action of CPYTA is not fully understood. However, it has been suggested that CPYTA may inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes may lead to the anti-inflammatory and anti-tumor properties of CPYTA. CPYTA has also been shown to inhibit the aggregation of amyloid-beta peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
CPYTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory properties. CPYTA has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties. Additionally, CPYTA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CPYTA has several advantages for lab experiments. It is stable and can be easily synthesized in high yields. CPYTA is also water-soluble, which makes it easy to administer to cells or animals. However, there are also limitations to using CPYTA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, CPYTA has not been extensively studied in humans, which limits its potential use in clinical applications.

Future Directions

There are several future directions for research on CPYTA. One potential direction is to further investigate its mechanism of action. This may lead to a better understanding of the compound's anti-inflammatory and anti-tumor properties. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies on the use of CPYTA as a fluorescent probe for imaging cells may lead to new applications in the field of cell biology.

Synthesis Methods

CPYTA can be synthesized using various methods, including the reaction of 4-chlorophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with 4-(pyridin-4-yl)thiazol-2-amine. Another method involves the reaction of 2-(4-chlorophenoxy)acetic acid with thionyl chloride, followed by the reaction of the resulting compound with 4-(pyridin-4-yl)thiazol-2-amine. These methods have been successful in synthesizing CPYTA in high yields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIIERAMNNRLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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